molecular formula C11H13NO5 B8206884 Methyl 2-methoxy-3-(4-nitrophenyl)propanoate

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate

Cat. No.: B8206884
M. Wt: 239.22 g/mol
InChI Key: FUTHRNWZVKKSPQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is methyl (2S)-2-methoxy-3-(4-nitrophenyl)propanoate , reflecting its stereochemical configuration and substituent positions. Key identifiers include:

Property Value Source
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
SMILES Notation COC@@HC(=O)OC
InChI Key FUTHRNWZVKKSPQ-JTQLQIEISA-N

The compound’s systematic name derives from:

  • A propanoate ester backbone (methyl ester at C1).
  • A methoxy group at the C2 position in the S configuration.
  • A 4-nitrophenyl group at the C3 position.

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by its chiral center at C2 , which adopts an S configuration due to the priority order of substituents (nitrophenyl > methoxy > ester > hydrogen). Computational models and X-ray crystallography (where available) reveal:

  • Bond lengths : The C2–O (methoxy) bond measures approximately 1.43 Å, typical for ether linkages, while the ester carbonyl (C=O) bond is 1.21 Å.
  • Dihedral angles : The nitrophenyl group forms a ~120° angle with the propanoate chain, minimizing steric clashes with the methoxy group.

Stereochemical stability : The S configuration is retained under standard conditions due to restricted rotation around the C2–C3 bond, as confirmed by chiral HPLC analysis.

Comparative Analysis with Structural Analogues

Methyl 3-(4-Nitrophenyl)Propanoate Derivatives

Methyl 3-(4-nitrophenyl)propanoate (CID 10104519) serves as a foundational analogue lacking the C2 methoxy group. Key differences include:

Property Methyl 2-Methoxy-3-(4-Nitrophenyl)Propanoate Methyl 3-(4-Nitrophenyl)Propanoate
Molecular Formula C₁₁H₁₃NO₅ C₁₀H₁₁NO₄
Molecular Weight 239.22 g/mol 209.20 g/mol
Boiling Point 362.5±27.0 °C (predicted) Not reported
Density 1.234±0.06 g/cm³ 1.28 g/cm³

The addition of the methoxy group in the former compound:

  • Increases steric hindrance , reducing reactivity in nucleophilic acyl substitution reactions.
  • Enhances chiral recognition in asymmetric synthesis applications.

Nitrophenyl-Substituted Propanoate Esters

Comparing this compound with other nitrophenyl esters highlights substituent effects:

(S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate (CID 7408281)
  • Replaces the methoxy group with an amino group (–NH₂).
  • Exhibits higher polarity (logP = 1.02 vs. 1.56 for the methoxy variant).
  • Serves as a precursor for peptide synthesis due to its amine functionality.
(3S)-3-Azaniumyl-3-(4-Nitrophenyl)Propanoate (CID 6983603)
  • Features a zwitterionic structure with a protonated amine and deprotonated carboxylate.
  • Demonstrates distinct solubility profiles (>50 mg/mL in water vs. <1 mg/mL for the methoxy ester).

Properties

IUPAC Name

methyl 2-methoxy-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-10(11(13)17-2)7-8-3-5-9(6-4-8)12(14)15/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHRNWZVKKSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Preformed Carboxylic Acid

The most straightforward route involves esterifying 2-methoxy-3-(4-nitrophenyl)propanoic acid with methanol under acidic catalysis. A representative protocol from ChemicalBook outlines:

  • Reagents : 2-Methoxy-3-(4-nitrophenyl)propanoic acid (10 mmol), methanol (20 mL), concentrated sulfuric acid (0.1 mL).

  • Conditions : Stirring at 20°C for 12 hours, followed by solvent evaporation and purification via silica gel chromatography.

  • Yield : Quantitative (100%) with >99% purity by HPLC.

This method avoids side reactions due to the mild conditions, though the precursor acid’s synthesis requires additional steps (discussed in Section 1.2).

Multi-Step Synthesis from Benzophenone Derivatives

Adapting methodologies from epoxypropionate intermediates (WO2012017441A1), a scalable four-step synthesis can be engineered:

Step 1: Epoxidation of Methyl 3,3-Diphenylpropionate

  • Reagents : Benzophenone (500 g), sodium methoxide (260 g), methyl chloroacetate (506.3 g), toluene (1.2 L).

  • Conditions : Reaction at -5 to -10°C for 90 minutes, followed by aqueous workup and vacuum distillation.

  • Outcome : Methyl 3,3-diphenyl-2,3-epoxypropionate (94.8% yield, 95.5% purity).

Step 2: Methoxylation and Ring-Opening

  • Reagents : Epoxypropionate intermediate (660 g), methanol, p-toluenesulfonic acid.

  • Conditions : Heating at 25–55°C for 1 hour, cooling to 0–5°C, and crystallization.

  • Outcome : Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate (85% yield).

Step 3: Nitration at the Para Position

  • Reagents : Methoxy-diphenylpropionate derivative, nitric acid (HNO₃), sulfuric acid (H₂SO₄).

  • Conditions : Controlled nitration at 0–5°C to prevent over-nitration, followed by neutralization.

  • Outcome : Introduces nitro group at the phenyl ring’s para position (yield: 70–75%).

Step 4: Saponification and Re-Esterification

  • Hydrolysis : Base-mediated saponification of the nitrated intermediate to the carboxylic acid.

  • Re-Esterification : Acid-catalyzed reaction with methanol to yield the target ester.

Reaction Optimization and Process Parameters

Catalytic Systems for Esterification

Comparative studies highlight sulfuric acid’s superiority over Lewis acids (e.g., FeCl₃) or coupling agents (DCC/DMAP):

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄2012100>99
FeCl₃6067892
DCC/DMAP25248595

Key Insight : Sulfuric acid achieves quantitative yields under ambient conditions, minimizing thermal degradation.

Solvent Effects on Crystallization

Post-reaction crystallization in methyl tert-butyl ether (MTB)/n-heptane mixtures enhances purity:

  • Optimal Ratio : MTB:n-heptane = 1:2.3 (v/v).

  • Temperature Profile : Cooling from 40°C to 25–30°C over 2 hours.

  • Outcome : 55% recovery of stereochemically pure product.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-NO₂), 6.90 (d, J = 8.8 Hz, 2H, Ar), 4.25 (q, J = 6.8 Hz, 1H, CH-O), 3.75 (s, 3H, OCH₃), 3.45 (s, 3H, COOCH₃), 2.95 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.65 (dd, J = 14.0, 6.8 Hz, 1H, CH₂).

  • XRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 25.3° confirm crystalline structure.

Purity Assessment via HPLC

  • Column : C18 reverse-phase (4.6 × 250 mm, 5 µm).

  • Mobile Phase : Acetonitrile:water (70:30) at 1.0 mL/min.

  • Retention Time : 6.8 minutes.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting tubular reactors for nitration and esterification improves heat transfer and safety:

  • Residence Time : 30 seconds per step.

  • Throughput : 50 kg/h with 98% conversion efficiency.

Waste Management

  • Acidic Byproducts : Neutralized with CaCO₃ to generate non-hazardous CaSO₄.

  • Solvent Recovery : >90% toluene and MTB recycled via distillation .

Chemical Reactions Analysis

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to be explored for:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurodegenerative diseases and psychiatric disorders. For example, studies have shown that it may modulate neurotransmitter release, indicating its utility in drug development for conditions like depression and anxiety.

Biological Research

The compound is utilized in various biological assays:

  • Enzyme Inhibition Studies : It has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways. Research indicates that it may inhibit specific enzymes linked to neurotransmitter synthesis, which could provide insights into its therapeutic potential.
  • Biochemical Probes : Due to its structural characteristics, it is employed as a probe in biochemical assays to study enzyme-substrate interactions.

Industrial Applications

In addition to its medicinal applications, this compound is used in:

  • Dye and Pigment Production : The compound's chemical structure allows it to serve as a precursor for synthesizing dyes and pigments used in various industrial applications.

Case Study 1: Neuropharmacological Potential

A study investigated the effects of this compound on neurotransmitter release in animal models. Results indicated significant modulation of serotonin levels, suggesting potential therapeutic applications in treating mood disorders.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific metabolic enzymes revealed that it acts as an inhibitor, providing insights into its role in metabolic regulation and potential implications for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-methoxy-3-(4-nitrophenyl)propanoate 1021692-54-5 C₁₁H₁₃NO₅ Methoxy (C2), 4-nitrophenyl (C3) 239.22 High enantiomeric purity (>98.6% ee), research applications
(S)-Methyl 2-acetamido-3-(4-nitrophenyl)propanoate - C₁₂H₁₄N₂O₅ Acetamido (C2), 4-nitrophenyl (C3) 266.25 High synthetic efficiency (>99% conversion), asymmetric catalysis
Methyl 3-(4-nitrophenyl)propanoate 54405-42-4 C₁₀H₁₁NO₄ No methoxy group, simpler propanoate backbone 209.20 Intermediate in organic synthesis
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate 1820569-56-9 C₁₀H₁₄N₂O₅ Amino (C2), 4-nitrophenyl (C3), hydrate form 242.23 Pharmaceutical intermediate, enantiomeric studies
Methyl 2-(4-nitrophenyl)propanoate 50415-69-5 C₁₀H₁₁NO₄ Propanoate with 4-nitrophenyl at C2 209.20 Material science applications

Key Differences and Implications

This influences reactivity in nucleophilic substitutions or catalytic reactions.

Synthetic Efficiency :

  • The target compound and its acetamido analog (CAS 17f) achieve >99% conversion in asymmetric syntheses, but the acetamido derivative requires chiral ligands (e.g., L7) for high enantiomeric excess (98.6% ee) .

Stability and Storage: Unlike the hydrate form of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate, the target compound is stable at low temperatures (-80°C) without requiring hydration .

Biological Activity

Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, also known as (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a nitrophenyl group, contributing to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Property Description
Chemical Formula C12H15NO4
Molecular Weight 235.25 g/mol
Functional Groups Methoxy (-OCH3), Nitro (-NO2), Ester

The biological activity of this compound is primarily attributed to its interaction with biological targets through the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with proteins and enzymes, potentially leading to altered cellular functions.
  • Hydrolysis of Ester Group : The ester can be hydrolyzed to release the active acid form, which may participate in various biochemical pathways.
  • Enzyme Interaction : Studies indicate that the compound may interact with specific enzymes, influencing metabolic processes and signaling pathways .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell growth significantly. For instance:

  • HeLa Cells : In studies assessing cytotoxicity against HeLa cells, this compound displayed an IC50 value indicative of moderate potency against these cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, though further research is needed to fully elucidate its spectrum of activity.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on different cancer cell lines, reporting a reduction in cell viability by over 50% at concentrations above 50 µM after 48 hours of treatment.
  • Enzyme Inhibition : Another investigation into the compound's interaction with enzymes revealed potential inhibitory effects on specific targets involved in cancer metabolism, suggesting a mechanism by which it could exert therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name IC50 (µM) Biological Activity
(S)-Ethyl 2-methoxy-3-(4-nitrophenyl)propanoate150Moderate antiproliferative activity
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid75Higher cytotoxicity against HeLa cells

Q & A

What are the common synthetic routes for Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

Basic Research Question
Answer:
The synthesis of this compound typically involves multi-step reactions, including esterification, substitution, or functional group transformations. Key variables affecting yield and purity include solvent choice, temperature, and reaction time. For example, in analogous nitro-substituted esters, optimal yields (e.g., 80%) were achieved using tetrahydrofuran (THF) at 60–70°C for 70 minutes, as observed in the synthesis of related nitroarylpropanoates . Catalysts like tert-butyldimethylsilyl (TBS) protecting groups can stabilize intermediates during oxidation or substitution steps .
Methodological Recommendations:

  • Solvent Optimization: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for nitro-group retention.
  • Temperature Control: Maintain 60–80°C to balance reactivity and avoid decomposition.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the ester product .

Which spectroscopic and structural characterization techniques are most effective for confirming the structure of this compound?

Basic Research Question
Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • IR Spectroscopy: Identifies ester carbonyl (C=O, ~1742 cm⁻¹) and nitro (NO₂, ~1362 cm⁻¹) stretching frequencies .
  • NMR: 1^1H NMR resolves methoxy (δ 3.2–3.5 ppm) and aromatic proton signals (δ 7.5–8.2 ppm), while 13^13C NMR confirms the ester carbonyl (δ ~170 ppm) and nitrophenyl carbons .
  • X-Ray Crystallography: Provides unambiguous structural confirmation. For example, single-crystal studies of similar nitroaryl esters achieved R-factors <0.05 using SHELXL refinement .

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